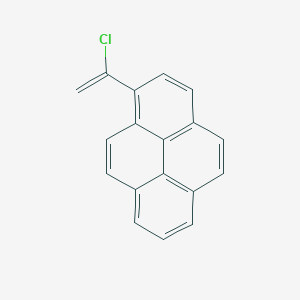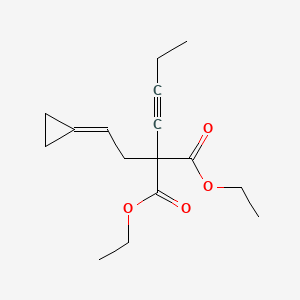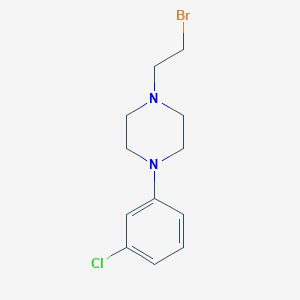![molecular formula C12H19NO3 B15163621 1-Methoxy-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol CAS No. 188881-87-0](/img/structure/B15163621.png)
1-Methoxy-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol is an organic compound with a complex structure
Métodos De Preparación
The synthesis of 1-Methoxy-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol can be achieved through several methods:
Reaction of Aniline with Alcohol Reagents: This method involves the reaction of aniline with alcohol reagents, followed by substitution and oxidation steps to obtain the desired product.
Condensation of Aromatic Amines with Allyl Alcohol: Another common method involves the condensation of aromatic amines with allyl alcohol, followed by reduction and methylation reactions to yield the target compound.
Análisis De Reacciones Químicas
1-Methoxy-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methoxy-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Methoxy-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-2-propanone: This compound has a similar structure but lacks the amino group, leading to different chemical properties and applications.
1-(4-Hydroxy-3-methoxyphenyl)-2-propanone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
188881-87-0 |
|---|---|
Fórmula molecular |
C12H19NO3 |
Peso molecular |
225.28 g/mol |
Nombre IUPAC |
1-methoxy-3-[(4-methoxyphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C12H19NO3/c1-15-9-11(14)8-13-7-10-3-5-12(16-2)6-4-10/h3-6,11,13-14H,7-9H2,1-2H3 |
Clave InChI |
LCAJDYIUHZWXOI-UHFFFAOYSA-N |
SMILES canónico |
COCC(CNCC1=CC=C(C=C1)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


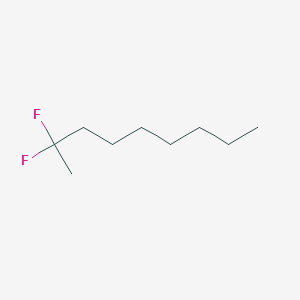
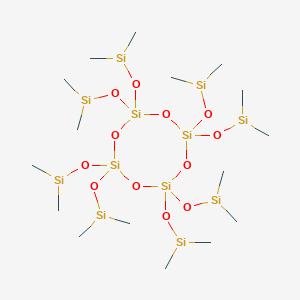
![4-[(4-Isocyanatophenyl)methyl]aniline](/img/structure/B15163552.png)
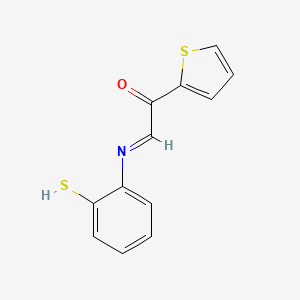
![tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B15163562.png)
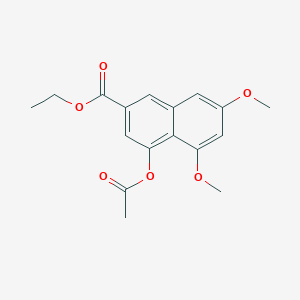
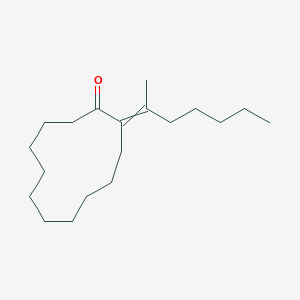
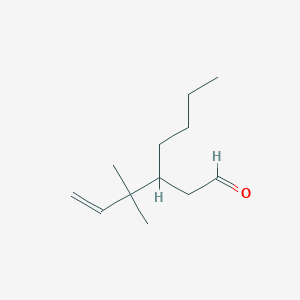
![4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B15163593.png)
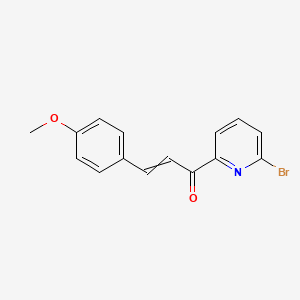
![Acetamide, 2,2'-sulfonylbis[N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B15163614.png)
